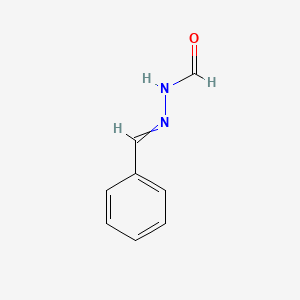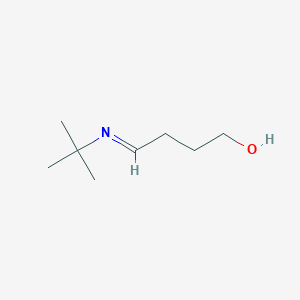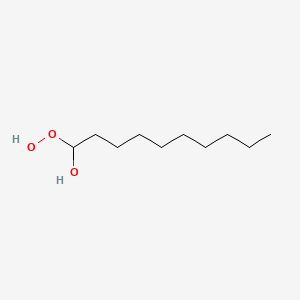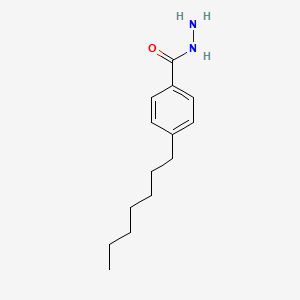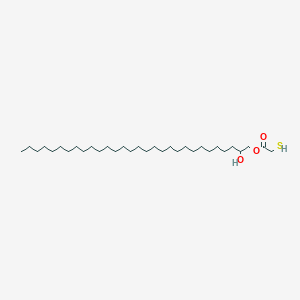
2,2,5,5,8,8-Hexamethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene typically involves the reaction of 3,3-dimethyl-1,4-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like benzene or dichloromethane under an argon atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes. This would include maintaining anhydrous conditions and using efficient mixing and temperature control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings
Mécanisme D'action
The mechanism of action of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene involves the interaction of the trimethylsiloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclodecasiloxane, eicosamethyl
- 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane
- 2,4-Dihydroxybenzoic acid, 3TMS derivative
Uniqueness
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is unique due to its specific structure, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
64277-56-1 |
|---|---|
Formule moléculaire |
C13H28O2Si2 |
Poids moléculaire |
272.53 g/mol |
Nom IUPAC |
(3,3-dimethyl-4-trimethylsilyloxypenta-1,4-dien-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11(14-16(5,6)7)13(3,4)12(2)15-17(8,9)10/h1-2H2,3-10H3 |
Clé InChI |
GQFUCWVRQZOZHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


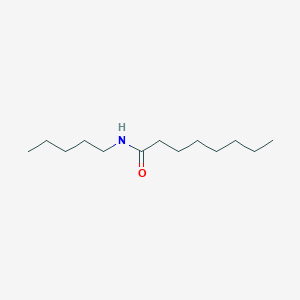
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)

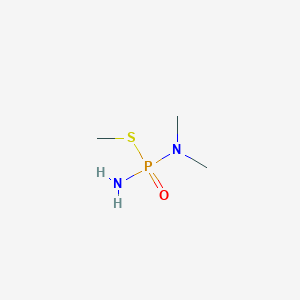
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
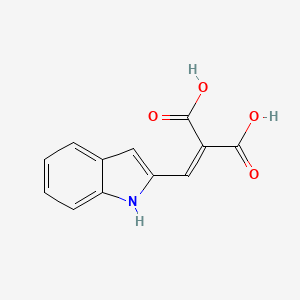
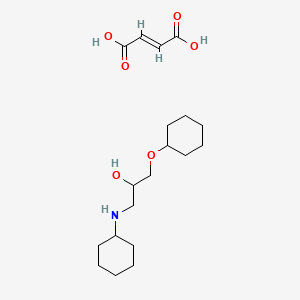
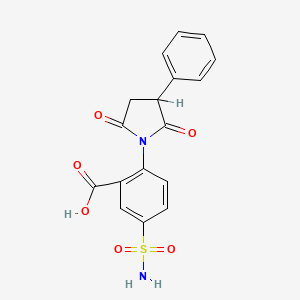
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
